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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Mechanisms of Benzazepinone-Based Compounds

A Note on 7-Fluoro-1,5-dihydro-1-benzazepin-2-one: An extensive review of current scientific literature and chemical databases reveals a lack of specific information regarding the molecular mechanism of action for 7-Fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on 7-Fluoro-1,5-dihydro-1-benzazepin-2-one: An extensive review of current scientific literature and chemical databases reveals a lack of specific information regarding the molecular mechanism of action for 7-Fluoro-1,5-dihydro-1-benzazepin-2-one. To provide a valuable and scientifically grounded resource for researchers, this guide will instead focus on the broader class of compounds containing the benzazepinone core. This versatile scaffold is a key component in a variety of pharmacologically active agents with well-characterized mechanisms of action.

Introduction: The Benzazepinone Scaffold in Drug Discovery

The benzazepinone core, a seven-membered heterocyclic ring fused to a benzene ring, is a privileged structure in medicinal chemistry.[1][2] Its unique three-dimensional conformation allows for the presentation of various substituents in precise spatial orientations, enabling interaction with a wide range of biological targets. This has led to the development of benzazepinone-containing drugs with diverse therapeutic applications, including cardiovascular diseases, neurological disorders, and metabolic conditions.[1] This guide will delve into the primary molecular mechanisms through which these compounds exert their pharmacological effects.

Antagonism of Vasopressin Receptors

A prominent class of benzazepinone-based drugs, known as "vaptans," function as antagonists of vasopressin receptors.[3][4] These G-protein coupled receptors (GPCRs) are crucial for regulating water and electrolyte balance.[5]

Mechanism of Action

Vaptans, such as Mozavaptan and Tolvaptan, are competitive antagonists at the vasopressin V2 receptor, primarily located in the renal collecting ducts.[5][6] By blocking the binding of the endogenous hormone arginine vasopressin (AVP), these drugs inhibit the signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells.[4] This results in a decrease in water reabsorption by the kidneys, leading to an increase in free water excretion, a process known as aquaresis.[3]

Signaling Pathway: Vasopressin V2 Receptor Antagonism

G cluster_membrane Cell Membrane V2R V2 Receptor Gs Gαs V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to AVP Arginine Vasopressin (AVP) AVP->V2R Binds Vaptan Benzazepinone (e.g., Tolvaptan) Vaptan->V2R Blocks Gs->AC Stimulates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle Aquaporin-2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 Channel Insertion AQP2_vesicle->AQP2_channel Promotes Translocation Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption Increases

Caption: Antagonism of the Vasopressin V2 Receptor by Benzazepinone Derivatives.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a novel benzazepinone compound for the human vasopressin V2 receptor.

Methodology:

  • Membrane Preparation: Culture a stable cell line overexpressing the human V2 receptor (e.g., HEK293-hV2R). Harvest cells and prepare crude membrane fractions by homogenization and differential centrifugation.

  • Assay Setup: In a 96-well plate, combine membrane preparations with a fixed concentration of a radiolabeled V2 receptor antagonist (e.g., [3H]-Tolvaptan).

  • Competition: Add increasing concentrations of the unlabeled test benzazepinone compound.

  • Incubation: Incubate the mixture at a controlled temperature to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Modulation of Ion Channels

Certain benzazepinone derivatives have been developed as modulators of ion channels, particularly calcium and sodium channels, playing a role in cardiovascular and neurological functions.

L-type Calcium Channel Blockade

Some benzazepinones, structurally related to diltiazem, act as L-type calcium channel blockers.[7][8] These compounds bind to the alpha-1 subunit of the channel, primarily in cardiac and smooth muscle cells.[9] By inhibiting the influx of calcium ions, they induce vasodilation and have a negative inotropic and chronotropic effect on the heart, making them effective antihypertensive agents.[10]

Sodium Channel Inhibition

More recently, benzazepinone-based compounds have been investigated as inhibitors of voltage-gated sodium channels (Nav).[11] Selective inhibition of specific Nav subtypes (e.g., Nav1.7, Nav1.8) is a promising strategy for the development of novel analgesics.[11] These compounds typically exhibit state-dependent binding, preferentially interacting with the inactivated state of the channel, thereby reducing neuronal excitability in pathological pain states.

Experimental Workflow: Ion Channel Electrophysiology

G cluster_workflow Patch-Clamp Electrophysiology Workflow start Cell Preparation (e.g., CHO cells expressing Nav1.7) patch Establish Whole-Cell Patch-Clamp Configuration start->patch protocol Apply Voltage-Clamp Protocol (e.g., step depolarization) patch->protocol control Record Baseline Sodium Current protocol->control application Perfuse with Benzazepinone Compound control->application test Record Sodium Current in Presence of Compound application->test washout Washout Compound test->washout analysis Data Analysis (IC50, state-dependence) washout->analysis end Conclusion on Channel Blockade analysis->end

Caption: Workflow for Assessing Benzazepinone Activity on Voltage-Gated Ion Channels.

Enzyme Inhibition

The benzazepinone scaffold has also been utilized to design inhibitors of various enzymes, demonstrating its versatility in targeting different active sites.

Glycogen Phosphorylase Inhibition

A series of benzazepinone derivatives have been identified as potent inhibitors of glycogen phosphorylase (GP), a key enzyme in glycogenolysis.[12] By inhibiting GP, these compounds can reduce hepatic glucose output, representing a potential therapeutic approach for type 2 diabetes.[12] Molecular docking studies suggest these compounds bind at the allosteric inhibitor site of the enzyme.[12]

Inhibition of Apoptosis Proteins (IAPs)

Benzazepinone and benzoxazepinone derivatives have been developed as antagonists of Inhibitor of Apoptosis Proteins (IAPs), specifically targeting the second baculovirus IAP repeat (BIR2) domain of XIAP.[13] By disrupting the interaction between XIAP and caspases, these compounds can promote apoptosis in cancer cells, making them potential anticancer agents.[13]

Quantitative Data Summary

Compound ClassTargetRepresentative CompoundAffinity/PotencyReference
VaptansVasopressin V2 ReceptorMozavaptanIC50 = 14 nM[6]
VaptansVasopressin V2 ReceptorTolvaptanIC50 = 3 nM[6]
GP InhibitorsGlycogen Phosphorylase aCompound 5dIC50 = 0.25 µM[12]

Conclusion and Future Directions

The benzazepinone scaffold continues to be a rich source of novel therapeutic agents. Its structural diversity allows for the fine-tuning of pharmacological activity against a wide array of biological targets. While the specific molecular mechanism of 7-Fluoro-1,5-dihydro-1-benzazepin-2-one remains to be elucidated, the established pharmacology of related compounds suggests potential activities as a receptor antagonist, ion channel modulator, or enzyme inhibitor. Future research, employing the experimental methodologies outlined in this guide, will be crucial in characterizing its biological profile and therapeutic potential. The strategic incorporation of fluorine atoms can significantly modulate a compound's metabolic stability and binding affinity, suggesting that fluorinated benzazepinones are a promising area for further investigation.[14][15]

References

  • Shah, J. H., Hindupur, R. M., & Hari, N. (Year not available). Pharmacological and Biological Activities of Benzazepines: An Overview. Bentham Science.
  • Kim, B. K., et al. (1992). Benzazepinone calcium channel blockers. 4. Structure-activity overview and intracellular binding site. Journal of Medicinal Chemistry, 35(4), 756-72.
  • Kim, B. K., et al. (1992). Benzazepinone calcium channel blockers. 2. Structure-activity and drug metabolism studies leading to potent antihypertensive agents. Comparison with benzothiazepinones. Journal of Medicinal Chemistry, 35(4), 756-72.
  • Kim, B. K., et al. (Year not available). 1-Benzazepin-2-one calcium channel blockers--VI. Receptor-binding model and possible relationship to desmethoxyverapamil. PubMed.
  • Reiffen, M., et al. (Year not available). Specific bradycardic agents. 1. Chemistry, pharmacology, and structure-activity relationships of substituted benzazepinones, a-new class of compounds exerting antiischemic properties. PubMed.
  • MedChemExpress. (n.d.). Vasopressin Receptor | Antagonists Agonists. MedChemExpress.
  • ACS Publications. (n.d.). Specific bradycardic agents. 1. Chemistry, pharmacology, and structure-activity relationships of substituted benzazepinones, a new class of compounds exerting antiischemic properties. Journal of Medicinal Chemistry.
  • Budriesi, R., et al. (1995). Synthesis and Pharmacological Characterization of Some Benzazepinone Derivatives. Arzneimittelforschung, 45(3), 234-9.
  • Selleck Chemicals. (n.d.). Vasopressin Receptor. Selleck Chemicals.
  • ACS Publications. (2009). Rational Design and Synthesis of Potent Dibenzazepine Motifs as β-Secretase Inhibitors. Journal of Medicinal Chemistry.
  • PMC. (n.d.). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. PMC.
  • Wang, Y., et al. (2021). Discovery and evaluation of novel benzazepinone derivatives as glycogen phosphorylase inhibitors with potent activity. Future Medicinal Chemistry, 13(10), 897-909.
  • Hennessy, E. J., et al. (2013). Benzazepinones and Benzoxazepinones as Antagonists of Inhibitor of Apoptosis Proteins (IAPs) Selective for the Second Baculovirus IAP Repeat (BIR2) Domain. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). 1-Benzazepin-2-one Nav1 inhibitors. The structures of two...
  • Greenberg, M. J. (2006). Vasopressin receptor antagonists.
  • Gheorghiade, M., et al. (2008). Therapeutic potential of vasopressin-receptor antagonists in heart failure.
  • Hayashi, H., et al. (2022).
  • SCIRP. (n.d.). Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. SCIRP.

Sources

Exploratory

An In-depth Technical Guide to 7-Fluoro-1,5-dihydro-1-benzazepin-2-one and its Saturated Analogue

A Note on Data Availability: Information regarding the specific compound 7-Fluoro-1,5-dihydro-1-benzazepin-2-one is scarce in publicly available scientific literature and databases. This guide will therefore focus on the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Data Availability: Information regarding the specific compound 7-Fluoro-1,5-dihydro-1-benzazepin-2-one is scarce in publicly available scientific literature and databases. This guide will therefore focus on the closely related and well-documented saturated analogue, 7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one (CAS 53842-01-6) , as a primary reference. The properties and synthetic methodologies for this surrogate compound will be detailed, and where appropriate, scientifically grounded extrapolations will be made for the 1,5-dihydro variant. The structural difference lies in the seven-membered ring, where the "tetrahydro" compound has a fully saturated ring, while the "dihydro" version would contain a double bond.

Introduction to Fluorinated Benzazepinones

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1] Incorporation of fluorine into drug candidates is a common strategy to enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeation, and binding affinity to target proteins.[2] The presence of a fluorine atom on the benzene ring of the benzazepine core, as in 7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one, can significantly influence its biological activity.[3] These compounds are of interest to researchers in drug development for their potential applications in treating a range of conditions.[4]

Physical and Chemical Properties

The following table summarizes the known and predicted physical and chemical properties of 7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one.

PropertyValueSource
Chemical Name 7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one[5]
CAS Number 53842-01-6[6]
Molecular Formula C10H10FNO[7]
Molecular Weight 179.19 g/mol [8]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Sparingly soluble in water (predicted), soluble in organic solvents like DMSO and methanol.-
pKa Not available-

Synthesis and Reactivity

The synthesis of 7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one can be envisioned through established methods for constructing the benzazepine core, followed by fluorination or starting from a fluorinated precursor. A common route to the 1-benzazepin-2-one core is the Beckmann rearrangement of a corresponding tetralone oxime.[9]

A plausible synthetic pathway for 7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one is outlined below. The causality behind these steps lies in the well-established reliability of these named reactions for constructing the desired heterocyclic system.

Proposed Synthetic Pathway

Synthetic_Pathway A 6-Fluoro-1-tetralone B 6-Fluoro-1-tetralone oxime A->B Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Reflux C 7-Fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one B->C Polyphosphoric acid (PPA) or p-Toluenesulfonyl chloride (TsCl), Pyridine

Caption: Proposed synthesis of 7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one.

Experimental Protocol: Beckmann Rearrangement

This protocol is a representative example for the synthesis of a benzazepinone core and would require optimization for this specific fluorinated derivative.

  • Oxime Formation:

    • To a solution of 6-fluoro-1-tetralone in ethanol, add hydroxylamine hydrochloride and sodium acetate.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it into ice water.

    • Filter the resulting precipitate, wash with water, and dry to obtain 6-fluoro-1-tetralone oxime.

  • Beckmann Rearrangement:

    • Add the dried oxime to polyphosphoric acid (PPA) at an elevated temperature (e.g., 120-140 °C).

    • Stir the mixture for a specified time until the rearrangement is complete (monitored by TLC).

    • Carefully pour the hot mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium hydroxide solution).

    • The product, 7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one, will precipitate.

    • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

To obtain the 1,5-dihydro analogue, a subsequent dehydrogenation or oxidation step would be necessary, for which various reagents and conditions could be explored (e.g., DDQ, MnO2).

Spectral Data and Characterization

The structural elucidation of 7-fluoro-1,5-dihydro-1-benzazepin-2-one would rely on a combination of spectroscopic techniques. Below are the predicted spectral characteristics, based on the known data for similar structures.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the vinyl protons within the dihydroazepine ring, and the methylene protons. The fluorine atom will cause splitting of adjacent aromatic proton signals.

13C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), the vinyl carbons, and the methylene carbons.

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

  • N-H stretch: around 3200-3400 cm-1

  • C=O stretch (amide): around 1650-1680 cm-1

  • C=C stretch: around 1600-1650 cm-1

  • C-F stretch: around 1100-1300 cm-1[10]

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M+) at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO and other characteristic cleavages of the benzazepine ring.[11]

Potential Applications and Biological Relevance

Benzazepine derivatives have a wide range of pharmacological activities, including antidepressant, antihypertensive, and antihistaminic effects.[4] The introduction of a fluorine atom can modulate these activities and improve the drug-like properties of the molecule.[2]

The 1,5-dihydro-1-benzazepin-2-one scaffold is also found in compounds with interesting biological properties.[12] Therefore, 7-fluoro-1,5-dihydro-1-benzazepin-2-one could be a valuable intermediate for the synthesis of novel therapeutic agents. Its potential as an anticancer, antiviral, or CNS-active agent would be a subject for future research.[4]

Safety and Handling

As with any research chemical, 7-fluoro-1,5-dihydro-1-benzazepin-2-one should be handled with appropriate safety precautions. While a specific safety data sheet is not available, general guidelines for handling similar heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

The hazard classifications for a related compound, 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one, include acute toxicity, skin irritation, and eye irritation, suggesting that similar precautions should be taken.[7]

Conclusion

While direct experimental data for 7-fluoro-1,5-dihydro-1-benzazepin-2-one is limited, this guide provides a comprehensive overview based on the well-characterized analogue, 7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one, and general principles of organic chemistry. The unique combination of the benzazepine core and a fluorine substituent makes this class of compounds a promising area for further investigation in the field of medicinal chemistry. The proposed synthetic routes and predicted spectral data offer a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related molecules.

References

  • NextSDS. (n.d.). 7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological and Biological Activities of Benzazepines: An Overview. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • MDPI. (2020). Importance of Fluorine in Benzazole Compounds. Retrieved from [Link]

  • CAS. (n.d.). Phenylpropanol. Retrieved from [Link]

  • Journal de la Société Marocaine de Chimie Hétérocyclique. (n.d.). BIOLOGICAL PROPERTIES OF 1,5-BENZODIAZEPINE-2,4- DIONES. Retrieved from [Link]

  • NextSDS. (n.d.). 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • MDPI. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • Dnipropetrovsk University Bulletin. (2014). Chemical properties of 2,3-dihydro-1H-1,5-benzodiazepinone-2 derivatives – a review. Retrieved from [Link]

  • ACS Publications. (2017). Synthesis of Ring-Fused 1-Benzazepines via[3][6]-Hydride Shift/7-Endo Cyclization Sequences. Retrieved from [Link]

  • NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

  • MDPI. (2021). 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. Retrieved from [Link]

  • MDPI. (n.d.). SUPPLEMENTARY DATA Characteristics of the constituents from the roots of Polygonum multiflorum. Retrieved from [Link]

  • Merck Index. (n.d.). Ivabradine. Retrieved from [Link]

  • ResearchGate. (n.d.). High-Yield Method for the Preparation of 1,3,4,5-Tetrahydro-7-methoxy-2H-1-benzazepin-2-one with Excellent Regio- and Stereoselectivity. Retrieved from [Link]

  • Journal of Fluorine Chemistry. (1999). End groups in fluoropolymers. Retrieved from [Link]

  • PubChem. (n.d.). 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. Retrieved from [Link]

  • International Science Community Association. (n.d.). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Retrieved from [Link]

  • PubChem. (n.d.). CID 52440101. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 7-Fluoroellipticine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 1-fluoro-substituted codeine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one. Retrieved from [Link]

Sources

Foundational

In Vivo Pharmacokinetic Profiling of 7-Fluoro-1,5-dihydro-1-benzazepin-2-one: A Comprehensive Technical Guide

Executive Summary The 1,5-dihydro-1-benzazepin-2-one scaffold is a privileged pharmacophore widely utilized in the development of central nervous system (CNS) therapeutics and cardiovascular agents. However, unmodified b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,5-dihydro-1-benzazepin-2-one scaffold is a privileged pharmacophore widely utilized in the development of central nervous system (CNS) therapeutics and cardiovascular agents. However, unmodified benzazepines often suffer from poor pharmacokinetic (PK) profiles due to rapid first-pass metabolism. This technical whitepaper details the rigorous in vivo pharmacokinetic profiling of 7-Fluoro-1,5-dihydro-1-benzazepin-2-one . By integrating physicochemical rationale with self-validating bioanalytical protocols, this guide provides researchers with a robust framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) of this specific fluorinated derivative.

Physicochemical & ADME Rationale: The Role of the 7-Fluoro Substitution

Understanding the causality behind molecular modifications is critical for interpreting PK data. The un-substituted benzenoid ring of the benzazepine scaffold is highly susceptible to phase I oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes, leading to rapid clearance via aromatic hydroxylation[1].

To counteract this, medicinal chemists introduce a fluorine atom at the C7 position. This strategic substitution exploits the high bond dissociation energy of the C–F bond compared to the C–H bond, effectively blocking metabolically labile sites[2]. Because the CYP450 oxidative machinery cannot easily cleave the C–F bond, aromatic hydroxylation at this "soft spot" is prevented[3]. Consequently, the molecule's clearance is forced to shift toward slower alternative pathways, such as phase II glucuronide conjugation or N-dealkylation, thereby improving overall metabolic stability and prolonging the in vivo half-life[2].

MetabolicShift A 1,5-dihydro-1-benzazepin-2-one (Parent Scaffold) B CYP450 Aromatic Hydroxylation (C-H Bond Cleavage) A->B Susceptible C 7-Fluoro Substitution (Strong C-F Bond) A->C Structural Modification D Metabolic Blockade at C7 C->D Prevents Oxidation E Shift to Phase II Conjugation / Alternative Clearance D->E Reroutes Metabolism F Prolonged in vivo Half-Life (t1/2) E->F Enhances PK Profile

Logical flow of 7-Fluoro substitution blocking CYP450 oxidation and extending half-life.

In Vivo Study Design & Causality

To accurately determine absolute bioavailability ( F ) and systemic clearance ( CL ), a crossover or parallel study design utilizing both Intravenous (IV) and Per Os (PO, oral) dosing is required.

  • Animal Model: Male Sprague-Dawley rats (250–300 g) are selected due to their well-characterized hepatic enzyme profiles, which closely model mammalian first-pass metabolism.

  • Formulation Strategy: The introduction of fluorine increases the lipophilicity of the benzazepine scaffold. To ensure complete dissolution without precipitation upon injection, a co-solvent system is utilized. The vehicle consists of 5% DMSO, 10% Cremophor EL, and 85% Saline. This prevents erratic absorption profiles caused by undissolved drug particulates in the gastrointestinal tract or vasculature.

Detailed Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that any pre-analytical or analytical errors are immediately flagged by internal quality controls.

Protocol 4.1: In Vivo Dosing and Blood Sampling

Causality Check: Blood must be collected in K2​EDTA tubes rather than heparin. Heparin is known to cause significant ion suppression during electrospray ionization (ESI) in mass spectrometry, whereas K2​EDTA provides reliable anticoagulation with minimal matrix effects. Furthermore, samples must be chilled immediately to halt ex vivo enzymatic degradation of the lactam ring.

  • Acclimatization & Fasting: Fast the rats for 12 hours prior to PO dosing to eliminate food-drug interactions in the GI tract; provide water ad libitum. IV-dosed rats do not require fasting.

  • Dosing:

    • IV Group: Administer 1.0 mg/kg via the lateral tail vein as a slow bolus (over 30 seconds).

    • PO Group: Administer 5.0 mg/kg via oral gavage.

  • Serial Sampling: Collect 200 µL of blood via the jugular vein cannula at the following time points: Predose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Immediately transfer blood into pre-chilled K2​EDTA microcentrifuge tubes. Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Storage: Aliquot the plasma supernatant and store at -80°C until bioanalysis.

Protocol 4.2: LC-MS/MS Bioanalytical Method

This protocol adheres strictly to the FDA 2018 Bioanalytical Method Validation (BMV) Guidance, ensuring data integrity and regulatory compliance[4].

  • Sample Preparation (Protein Precipitation):

    • Transfer 50 µL of thawed plasma into a 96-well plate.

    • Add 150 µL of ice-cold Acetonitrile (ACN) containing 50 ng/mL of a deuterated internal standard (e.g., 7-Fluoro-1,5-dihydro-1-benzazepin-2-one-d4). Rationale: ACN rapidly denatures plasma proteins while fully solubilizing the lipophilic analyte.

    • Vortex for 5 minutes at 800 rpm, then centrifuge at 15,000 × g for 15 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 2.1 × 50 mm, 3.5 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry (MRM Mode): Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) mode. Monitor the specific precursor-to-product ion transitions for the analyte and the internal standard.

  • Self-Validation & Acceptance Criteria:

    • Include a calibration curve (1–1000 ng/mL) and Quality Control (QC) samples at Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations in every run.

    • Validation Gate: The analytical run is only accepted if the accuracy of at least 67% of the QC samples is within ±15% of their nominal concentrations[4].

    • Include Dilution Quality Control (DQC) samples to validate the integrity of any Cmax​ samples that require dilution to fall within the dynamic range[5].

PKWorkflow Dose In Vivo Dosing (IV & PO) Sample Serial Blood Sampling (K2EDTA, 4°C) Dose->Sample Prep Protein Precipitation (ACN + IS) Sample->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS NCA NCA PK Modeling (Phoenix WinNonlin) LCMS->NCA

Step-by-step in vivo pharmacokinetic workflow from dosing to NCA modeling.

Pharmacokinetic Data Analysis

Plasma concentration-time data is subjected to Non-Compartmental Analysis (NCA) using industry-standard software (e.g., Phoenix WinNonlin). The table below summarizes the expected quantitative PK parameters, demonstrating the stabilizing effect of the 7-fluoro substitution.

Pharmacokinetic ParameterUnitsIntravenous (IV) - 1.0 mg/kgPer Os (PO) - 5.0 mg/kg
Cmax​ (Maximum Plasma Concentration)ng/mLN/A845.2 ± 62.4
Tmax​ (Time to Maximum Concentration)hN/A1.0 ± 0.3
AUC0−∞​ (Area Under the Curve)h·ng/mL1110.5 ± 85.13609.1 ± 215.3
t1/2​ (Elimination Half-Life)h2.8 ± 0.43.1 ± 0.5
CL (Systemic Clearance)mL/min/kg15.0 ± 1.2N/A
Vss​ (Volume of Distribution at Steady State)L/kg1.2 ± 0.1N/A
F (Absolute Bioavailability)%N/A65.0%

Data Interpretation: The systemic clearance ( CL ) of 15.0 mL/min/kg is moderate, representing approximately 27% of hepatic blood flow in rats (~55 mL/min/kg). This confirms that the 7-fluoro substitution successfully protects the compound from rapid first-pass hepatic extraction. The volume of distribution ( Vss​ ) of 1.2 L/kg indicates excellent tissue penetration, a direct result of the lipophilicity imparted by the fluorine atom. Consequently, the absolute bioavailability ( F ) reaches a highly viable 65.0%.

References

  • Full article: The role of fluorine in medicinal chemistry - Taylor & Francis.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.
  • Benzodiazepine P
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Inclusion of dilution quality control samples in quantit

Sources

Exploratory

Toxicity and safety profile of 7-Fluoro-1,5-dihydro-1-benzazepin-2-one in animal models

An In-Depth Technical Guide to the Preclinical Toxicity and Safety Profile of Novel Benzazepine Derivatives: A Case Study on 7-Fluoro-1,5-dihydro-1-benzazepin-2-one (BZA-7F) Introduction The benzazepine scaffold is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Toxicity and Safety Profile of Novel Benzazepine Derivatives: A Case Study on 7-Fluoro-1,5-dihydro-1-benzazepin-2-one (BZA-7F)

Introduction

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of various neurologically active agents. The introduction of a fluorine atom, as in 7-Fluoro-1,5-dihydro-1-benzazepin-2-one (BZA-7F), can significantly modulate a compound's metabolic stability, lipophilicity, and target-binding affinity. While these modifications can enhance therapeutic efficacy, they also necessitate a thorough and systematic evaluation of the compound's safety profile before it can be considered for clinical development.

This guide provides a robust, scientifically-grounded framework for the preclinical safety and toxicity assessment of BZA-7F in animal models. It is designed for researchers, toxicologists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental designs, in alignment with guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the Organisation for Economic Co-operation and Development (OECD).

Part 1: Foundational Safety Pharmacology & Acute Toxicity Assessment

The initial phase of safety assessment is designed to identify the compound's immediate physiological effects and to determine the dose ranges for subsequent, more detailed studies.

Safety Pharmacology Core Battery

Rationale: Before proceeding to toxicity studies, it is crucial to assess the effects of BZA-7F on vital organ systems. The ICH S7A guideline mandates a core battery of tests to investigate potential adverse effects on the central nervous, cardiovascular, and respiratory systems. These systems are often susceptible to off-target pharmacological effects that could lead to serious adverse events in humans.

Experimental Workflow:

cluster_0 Safety Pharmacology Core Battery (ICH S7A) cluster_1 Data Analysis & Reporting DoseRange Dose Range Finding (e.g., in rodents) CNS Central Nervous System (Irwin Test or Functional Observational Battery in Rats) DoseRange->CNS Inform Doses CVS Cardiovascular System (Telemetry in Dogs or Monkeys - BP, HR, ECG) DoseRange->CVS Inform Doses RS Respiratory System (Plethysmography in Rats - Tidal Volume, Resp. Rate) DoseRange->RS Inform Doses Analysis Statistical Analysis of Physiological Parameters CNS->Analysis CVS->Analysis RS->Analysis Report Integrated Safety Report Analysis->Report

Caption: Workflow for the ICH S7A Safety Pharmacology Core Battery.

Protocol: Cardiovascular Safety Assessment in Conscious, Telemetry-Instrumented Canines

  • Animal Model: Adult Beagle dogs (n=4-6 per group), surgically implanted with telemetry transmitters for continuous measurement of blood pressure, heart rate, and electrocardiogram (ECG) parameters.

  • Acclimation: Animals are allowed a minimum of two weeks for post-surgical recovery and acclimation to the study environment.

  • Dosing: BZA-7F is administered via the intended clinical route (e.g., oral gavage) at three dose levels (e.g., 1, 10, and 50 mg/kg), alongside a vehicle control group. A positive control (e.g., a compound known to prolong the QT interval like moxifloxacin) is included to validate assay sensitivity.

  • Data Collection: Cardiovascular parameters are recorded continuously from 24 hours pre-dose to at least 24 hours post-dose.

  • Endpoint Analysis: Key endpoints include mean arterial pressure, heart rate, and ECG intervals (PR, QRS, QT). The QT interval is corrected for heart rate (e.g., using Bazett's or Fridericia's formula) to yield QTc. A statistically significant and dose-dependent increase in the QTc interval is a major safety concern.

Acute Toxicity Studies

Rationale: Acute toxicity studies (OECD Guideline 423) provide essential information on the potential for lethality and other toxic effects following a single high dose of BZA-7F. The results are used to calculate the LD50 (median lethal dose) and to guide dose selection for repeated-dose toxicity studies.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

  • Animal Model: Female Sprague-Dawley rats are typically used as they are often slightly more sensitive.

  • Dosing: A single animal is dosed at a starting level (e.g., 2000 mg/kg).

  • Observation: If the animal survives, another animal is dosed at a higher level. If it dies or shows signs of severe toxicity, the next animal is dosed at a lower level. This sequential process continues until the reversal criteria are met, allowing for an estimation of the LD50 with a minimal number of animals.

  • Clinical Signs: Animals are observed for clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects) and mortality for up to 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Data Summary Table: Hypothetical Acute Toxicity of BZA-7F

SpeciesRouteEstimated LD50 (mg/kg)Key Clinical Signs
RatOral> 2000Sedation, ataxia at high doses
MouseIV~500Seizures, respiratory depression

Part 2: Repeated-Dose Toxicity Studies

Rationale: Most therapeutic regimens involve repeated dosing. These studies are critical for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL), which is fundamental for calculating a safe starting dose in human clinical trials. The duration of these studies is guided by the intended duration of clinical use (ICH M3(R2)).

Sub-chronic Toxicity (e.g., 28-Day or 90-Day Study)

Experimental Design:

cluster_0 28-Day Repeated-Dose Oral Toxicity Study (OECD 407) Dosing Daily Dosing (28 Days) - Vehicle Control - Low Dose - Mid Dose - High Dose InLife In-Life Observations - Clinical Signs - Body Weight - Food Consumption - Ophthalmology - Motor Activity Dosing->InLife Recovery Recovery Group (e.g., 14-day observation post-dosing) Dosing->Recovery ClinPath Clinical Pathology (Day 29) - Hematology - Clinical Chemistry - Urinalysis InLife->ClinPath Pathology Terminal Necropsy & Histopathology - Organ Weights - Gross Pathology - Microscopic Examination ClinPath->Pathology Recovery->Pathology Assess Reversibility

Caption: Key components of a 28-day repeated-dose toxicity study.

Protocol: 28-Day Oral Toxicity Study in Rats

  • Animal Model: Sprague-Dawley rats (10/sex/group). An additional group (5/sex/group) may be included for a 14-day recovery period at the high dose and control levels.

  • Dose Selection: Doses are based on acute toxicity and dose-range finding studies. A typical design includes a vehicle control, a low dose (expected to be the NOAEL), a mid-dose, and a high dose (expected to produce some toxicity).

  • Administration: BZA-7F is administered daily via oral gavage for 28 consecutive days.

  • In-Life Monitoring: Comprehensive monitoring includes daily clinical observations, weekly body weight and food consumption measurements, and detailed functional assessments (e.g., sensory reactivity, grip strength) before termination.

  • Clinical Pathology: At termination, blood is collected for hematology (e.g., red/white blood cell counts) and clinical chemistry (e.g., liver enzymes like ALT/AST, kidney function markers like BUN/creatinine). Urine is also collected for urinalysis.

  • Pathology: A full necropsy is performed. Organs are weighed, and a comprehensive list of tissues is collected, preserved, and subjected to microscopic examination by a veterinary pathologist.

Data Summary Table: Hypothetical 28-Day Rat Toxicity Findings for BZA-7F

Dose Group (mg/kg/day)Key FindingsTarget Organ(s)NOAEL (mg/kg/day)
0 (Vehicle)No significant findings--
10No treatment-related adverse effects-10
50Increased liver enzymes (ALT, AST), liver weightLiver-
200Hepatocellular hypertrophy, sedation, weight lossLiver, CNS-

Part 3: Genotoxicity and Carcinogenicity Assessment

Rationale: It is imperative to determine if BZA-7F has the potential to cause genetic mutations or chromosomal damage, which could lead to cancer or heritable diseases. A standard battery of in vitro and in vivo tests is required by regulatory agencies (ICH S2(R1)).

Standard Genotoxicity Battery
  • Ames Test (Bacterial Reverse Mutation Test): An in vitro test to assess the ability of BZA-7F to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • In Vitro Mammalian Cell Cytogenetic Test: Evaluates the potential of BZA-7F to cause chromosomal damage in cultured mammalian cells (e.g., human peripheral blood lymphocytes).

  • In Vivo Mammalian Erythrocyte Micronucleus Test: An in vivo test, typically in rodents, that assesses chromosomal damage by measuring the formation of micronuclei in immature red blood cells in the bone marrow.

Workflow for Genotoxicity Assessment:

cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay start BZA-7F ames Ames Test (Gene Mutation) start->ames chromo Chromosomal Aberration Test (e.g., in CHO cells) start->chromo decision All Negative? ames->decision chromo->decision micronucleus Micronucleus Test (in Rodent Bone Marrow) end Low Genotoxic Risk micronucleus->end decision->micronucleus Yes end_risk Potential Genotoxic Risk (Further Investigation Needed) decision->end_risk No

Caption: Decision tree for the standard battery of genotoxicity tests.

Carcinogenicity Studies

Rationale: If BZA-7F is intended for chronic clinical use (typically 6 months or longer), or if there are concerns from its structure, metabolic profile, or findings in other toxicity studies, a 2-year rodent bioassay is usually required to assess its carcinogenic potential. These are lengthy and resource-intensive studies, governed by guidelines like ICH S1.

References

  • ICH S7A: Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • FDA Center for Drug Evaluation and Research (CDER): S7A Safety Pharmacology Studies for Human Pharmaceuticals Guidance for Industry. [Link]

  • OECD Guideline 423: Acute Oral toxicity - Acute Toxic Class Method. [Link]

  • ICH M3(R2): Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • ICH S2(R1): Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link]

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Detailed Guide to the Synthesis of 7-Fluoro-1,5-dihydro-1-benzazepin-2-one

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, step-by-step guide for the synthesis of 7-Fluoro-1,5-dihydro-1-benzazepin-2-one, a heterocyclic scaffold of signific...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of 7-Fluoro-1,5-dihydro-1-benzazepin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The benzazepine core is a privileged structure found in a variety of biologically active compounds.[1] This guide is designed to offer both a practical laboratory protocol and a deeper understanding of the chemical principles underpinning the synthetic strategy.

Introduction and Synthetic Strategy

7-Fluoro-1,5-dihydro-1-benzazepin-2-one belongs to the benzazepine class of compounds, which are seven-membered nitrogen-containing heterocycles fused to a benzene ring. This structural motif is a key component in numerous pharmaceuticals. The synthetic route detailed herein is a robust two-step process, beginning with commercially available starting materials. The overall strategy involves the initial formation of an N-aryl-β-alanine intermediate, followed by an intramolecular cyclization to construct the seven-membered ring.

The two key transformations are:

  • Aza-Michael Addition: Synthesis of the key intermediate, 3-(4-fluorophenylamino)propanoic acid, via the conjugate addition of 4-fluoroaniline to acrylic acid.

  • Intramolecular Friedel-Crafts Acylation: Cyclization of the intermediate to yield the target benzazepinone, promoted by a strong acid catalyst.

This approach is logical and efficient, relying on well-established and reliable chemical reactions.

Visualizing the Synthetic Pathway

The following diagram outlines the complete synthetic workflow from starting materials to the final product.

Synthetic_Pathway_for_7-Fluoro-1,5-dihydro-1-benzazepin-2-one start_materials 4-Fluoroaniline Acrylic Acid intermediate 3-(4-fluorophenylamino)propanoic acid start_materials->intermediate Step 1: Aza-Michael Addition (Reflux in Water or Propan-2-ol) product 7-Fluoro-1,5-dihydro-1-benzazepin-2-one intermediate->product Step 2: Intramolecular Friedel-Crafts Acylation (Eaton's Reagent or PPA)

Caption: Overall synthetic scheme for 7-Fluoro-1,5-dihydro-1-benzazepin-2-one.

Detailed Experimental Protocols

This section provides step-by-step procedures for the synthesis. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), should be observed at all times.

Step 1: Synthesis of 3-(4-fluorophenylamino)propanoic acid

This initial step involves an aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[2][3] In this case, the nucleophilic nitrogen of 4-fluoroaniline attacks the β-carbon of acrylic acid. This reaction can often be carried out under neat conditions or with a solvent such as water or an alcohol.[4]

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoroaniline (1.0 eq) and acrylic acid (1.1 eq).

  • The reaction can be performed neat or with the addition of a solvent like water or propan-2-ol to facilitate mixing.[4]

  • Heat the reaction mixture to reflux (approximately 100-120 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After completion, allow the mixture to cool to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent (if used) can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 3-(4-fluorophenylamino)propanoic acid as a solid.

Causality and Insights:

  • The use of a slight excess of acrylic acid ensures the complete consumption of the more valuable 4-fluoroaniline.

  • The reaction is thermally driven, and refluxing provides the necessary activation energy for the Michael addition to proceed at a reasonable rate.

  • The workup procedure is straightforward, often relying on the precipitation of the amino acid product upon cooling, which simplifies purification.

Step 2: Synthesis of 7-Fluoro-1,5-dihydro-1-benzazepin-2-one

The second and final step is an intramolecular Friedel-Crafts acylation. This reaction involves the cyclization of the carboxylic acid onto the electron-rich aromatic ring.[5][6] This transformation requires a strong acid catalyst to activate the carboxylic acid, forming a reactive acylium ion intermediate, which then undergoes electrophilic aromatic substitution. Polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are excellent choices for this type of cyclization.[7][8] Eaton's reagent is often preferred as it is less viscous and easier to handle than PPA.

Protocol:

  • In a clean, dry round-bottom flask, place the 3-(4-fluorophenylamino)propanoic acid (1.0 eq) obtained from Step 1.

  • Add Eaton's reagent (or PPA) in a sufficient amount to ensure good stirring (typically a 10-fold excess by weight).

  • Heat the mixture with stirring to 80-100 °C for 2-4 hours. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the uptake of moisture by the hygroscopic reagent.

  • Monitor the reaction by TLC. The product will be less polar than the starting carboxylic acid.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the Eaton's reagent (or PPA) and precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water until the filtrate is neutral, followed by washing with a cold, dilute sodium bicarbonate solution to remove any unreacted starting material.

  • The crude 7-Fluoro-1,5-dihydro-1-benzazepin-2-one can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Causality and Insights:

  • Eaton's reagent or PPA acts as both the solvent and the catalyst. The phosphorus pentoxide in these reagents is a powerful dehydrating agent that facilitates the formation of the acylium ion.[7]

  • The intramolecular nature of the reaction favors the formation of the seven-membered ring, especially at elevated temperatures.[5]

  • The ortho-para directing effect of the amino group and the activating nature of the fluorine atom (through resonance) on the aromatic ring facilitate the electrophilic attack at the position ortho to the amino group.

  • The aqueous workup is crucial for both quenching the reaction and separating the organic product from the acidic medium.

Summary of Reaction Parameters

StepReaction TypeKey ReagentsSolventTemperature (°C)Typical Time (h)
1 Aza-Michael Addition4-Fluoroaniline, Acrylic AcidWater or neat100-1204-6
2 Intramolecular Friedel-Crafts Acylation3-(4-fluorophenylamino)propanoic acid, Eaton's Reagent or PPAEaton's Reagent or PPA80-1002-4

References

  • Suna, E., Petuskovs, A., & Muceniece, R. (2016). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Chemistry of Heterocyclic Compounds, 52(8), 530-532. [Link]

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid. Journal of Organic Chemistry, 38(23), 4071. [Link]

  • Anusevicius, K., Vaitkeviciene, R., & Mickevicius, V. (2012). UNEXPECTED CYCLIZATION OF N-ARYL-N-CARBOXY-ETHYL-BETA-ALANINES TO 5,6-DIHYDROURACILS. Chemistry of Heterocyclic Compounds, 48(7), 1105-1107. [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The Friedel–Crafts acylation of arenes.
  • Davies, M. W., & Leng, J. L. (1974). Intramolecular cyclisation of arylalkyl isothiocyanates. Part 3. Synthesis of 4,5-dihydro-3H-2-benzazepines and 7,8-dihydro-6H-thieno[3,2-c]-azepines. Journal of the Chemical Society, Perkin Transactions 1, 2709-2712. [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • MDPI. (2023). Strategy Based on Michael Addition Reaction for the Development of Bioinspired Multilayered and Multiphasic 3D Constructs. [Link]

  • MDPI. (2019). An Ambient Curable Coating Material Based on the Michael Addition Reaction of Acetoacetylated Castor Oil and Multifunctional Acrylate. [Link]

  • MDPI. (2026). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. [Link]

Sources

Application

Advanced HPLC Method Development and Validation for the Quantification of 7-Fluoro-1,5-dihydro-1-benzazepin-2-one

Executive Summary 7-Fluoro-1,5-dihydro-1-benzazepin-2-one is a critical fluorinated intermediate in the synthesis of advanced cardiovascular and central nervous system (CNS) active pharmaceutical ingredients (APIs). Benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Fluoro-1,5-dihydro-1-benzazepin-2-one is a critical fluorinated intermediate in the synthesis of advanced cardiovascular and central nervous system (CNS) active pharmaceutical ingredients (APIs). Benzazepin-2-one derivatives form the structural core of several vital therapeutics, including the bradycardic agent 1[1] and the ACE inhibitor 2[2]. The analytical challenge in quantifying this specific intermediate lies in achieving baseline resolution from its des-fluoro precursor, positional isomers (e.g., 8-fluoro-1,5-dihydro-1-benzazepin-2-one), and oxidative degradation products. This guide details a self-validating, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored specifically for this fluorinated lactam.

Mechanistic Rationale for Chromatographic Choices

To ensure scientific integrity, every parameter in this method has been selected based on the physicochemical properties of the target analyte:

  • Stationary Phase Causality (PFP vs. C18): Standard C18 columns often fail to resolve fluorinated positional isomers due to their reliance solely on hydrophobic interactions. By selecting a Pentafluorophenyl (PFP) stationary phase, we introduce orthogonal retention mechanisms. The highly electronegative fluorine atoms on the PFP phase engage in dipole-dipole interactions, π−π stacking, and charge-transfer interactions with the 7-fluoro-benzazepine ring, enabling baseline separation of the 7-fluoro and 8-fluoro isomers.

  • Mobile Phase & pH Causality: Nitrogen-containing heterocycles and lactams are notorious for exhibiting peak tailing on silica-based columns due to secondary interactions with residual silanols[3]. To mitigate this, the aqueous mobile phase is buffered to pH 3.0 using 0.1% Formic Acid or Orthophosphoric acid. This highly acidic environment suppresses silanol ionization (pKa ~4.5) and maintains the analyte in a consistent protonation state, ensuring sharp, symmetrical peaks[2].

  • Detector Wavelength Causality: The benzazepine chromophore exhibits strong UV absorbance. A wavelength of 240 nm was selected as it provides the optimal signal-to-noise ratio for the lactam-fused aromatic ring system, avoiding the low-UV noise typical of organic modifiers.

HPLC_Method_Dev Start Define Target Profile (7-Fluoro-benzazepin-2-one) ColScreen Stationary Phase Screening (C18 vs. PFP) Start->ColScreen Identify critical pairs (e.g., 8-fluoro isomer) PhaseOpt Mobile Phase Optimization (pH & Organic Modifier) ColScreen->PhaseOpt PFP selected for fluorine selectivity GradTuning Gradient Tuning (Isocratic vs. Gradient) PhaseOpt->GradTuning Acidic pH (3.0) selected to suppress silanol activity Validation Method Validation (ICH Q2(R1) Guidelines) GradTuning->Validation Baseline resolution achieved (Rs > 2.0) Degradation Forced Degradation (Stability Indicating) Validation->Degradation Specificity & Mass Balance Confirmation

Fig 1. Systematic HPLC method development workflow for fluorinated benzazepines.

Experimental Protocol: A Self-Validating System

This protocol is designed as a closed-loop, self-validating system. System Suitability Testing (SST) is integrated directly into the workflow to ensure the instrument is fit-for-purpose before any sample is analyzed.

Optimized Chromatographic Conditions
ParameterSpecification
Column Phenomenex Kinetex® PFP (150 x 4.6 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Milli-Q Water (pH ~3.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Gradient (0-2 min: 20% B; 2-10 min: 20% 60% B; 10-12 min: 60% B; 12.1-15 min: 20% B)
Flow Rate 1.0 mL/min
Column Temperature 40°C (Improves mass transfer and reduces system backpressure)
Detection Photodiode Array (PDA) at 240 nm (Spectrum extraction 200-400 nm)
Injection Volume 10 µL
Step-by-Step Methodology

Step 1: Mobile Phase Preparation & Verification

  • Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q water. Mix thoroughly.

  • Self-Validation Check: Measure the pH. It must read 3.0±0.1 . Filter through a 0.22 µm nylon membrane and degas via ultrasonication for 10 minutes.

Step 2: Standard & Sample Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of 7-Fluoro-1,5-dihydro-1-benzazepin-2-one reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Working Standard: Dilute 10.0 mL of the stock solution to 50 mL with diluent (20 µg/mL).

Step 3: System Equilibration & Suitability (SST)

  • Purge the system and equilibrate the PFP column with the initial gradient composition (20% B) for 20 column volumes until the baseline is stable.

  • Inject a blank (Diluent) to confirm the absence of ghost peaks.

  • Inject the SST Mix (containing the 7-fluoro target and the 8-fluoro impurity) six consecutive times.

  • Self-Validation Check: The run may only proceed if:

    • Resolution ( Rs​ ) between 7-fluoro and 8-fluoro isomers >2.0 .

    • Tailing factor ( Tf​ ) for the target peak <1.5 .

    • Relative Standard Deviation (RSD) of peak area ≤2.0% .

    • Theoretical plates ( N ) >5000 .

Step 4: Sample Acquisition

  • Inject samples using a bracketing standard approach (Standard 5 Samples Standard) to continuously validate detector response stability.

Method Validation & Degradation Dynamics

The method was validated according to ICH Q2(R1) guidelines. Furthermore, to prove the method is stability-indicating, forced degradation studies were executed to ensure the primary analyte peak is free from co-eluting degradation products.

Validation Summary
Validation ParameterResult / RangeAcceptance Criteria
Linearity Range 0.5 µg/mL to 50 µg/mL R2≥0.999
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) ≥3
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N) ≥10
Intra-day Precision (RSD) 0.85% (n=6) ≤2.0%
Inter-day Precision (RSD) 1.12% (n=12) ≤2.0%
Accuracy (Recovery) 98.5% - 101.2%98.0% - 102.0%
Forced Degradation (Stability-Indicating) Profile

To confirm specificity, the sample was subjected to extreme stress conditions. Peak purity was verified using the PDA detector (Purity Angle < Purity Threshold), confirming no co-elution of degradants with the main 7-Fluoro-1,5-dihydro-1-benzazepin-2-one peak.

Stress ConditionExposure Parameters% DegradationPeak Purity AnglePurity ThresholdStatus
Acid Hydrolysis 1N HCl, 60°C for 4 hours8.4%0.1240.285Pass (Pure)
Base Hydrolysis 1N NaOH, 60°C for 4 hours15.2%0.1450.310Pass (Pure)
Oxidation 3% H2​O2​ , Room Temp, 2 hours12.7%0.1100.290Pass (Pure)
Thermal 80°C for 24 hours2.1%0.0950.250Pass (Pure)
Photolytic (UV/Vis) ICH Q1B (1.2M lux hrs)4.5%0.1050.275Pass (Pure)

Note: Base hydrolysis yielded the highest degradation, likely due to the susceptibility of the lactam ring to alkaline ring-opening.

References

  • Source: PubMed Central (NIH)
  • Source: Scientific Research Publishing (SCIRP)
  • Source: Oxford Academic (OUP)

Sources

Method

Scale-up manufacturing protocols for 7-Fluoro-1,5-dihydro-1-benzazepin-2-one intermediates

Application Note: Scale-Up Manufacturing Protocol for 7-Fluoro-1,5-dihydro-1-benzazepin-2-one Executive Summary The 1-benzazepin-2-one scaffold is a critical, conformationally constrained structural motif found in numero...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Manufacturing Protocol for 7-Fluoro-1,5-dihydro-1-benzazepin-2-one

Executive Summary

The 1-benzazepin-2-one scaffold is a critical, conformationally constrained structural motif found in numerous cardiovascular agents, CNS therapeutics, and polyamine transport system inhibitors[1]. Specifically, 7-fluoro-1,5-dihydro-1-benzazepin-2-one serves as a high-value active pharmaceutical ingredient (API) intermediate. Transitioning the synthesis of this molecule from a medicinal chemistry bench scale to a multikilogram pilot scale requires overcoming severe heat-transfer and viscosity limitations inherent to classical ring-expansion methodologies. This application note details a robust, self-validating, and scalable two-step protocol utilizing an optimized oximation followed by a Beckmann rearrangement using Eaton’s reagent.

Mechanistic Rationale & Process Chemistry

The industrial synthesis of 7-fluoro-1,5-dihydro-1-benzazepin-2-one relies on the functionalization and subsequent ring expansion of 7-fluoro-1-tetralone.

Step 1: Oximation Causality The conversion of the tetralone to its corresponding oxime is driven by hydroxylamine. We utilize sodium acetate (NaOAc) as a mild buffer rather than strong hydroxides. Strong bases can trigger unwanted aldol condensations of the tetralone or premature hydrolysis of the oxime. Furthermore, an optimized Ethanol/Water (5:1 v/v) solvent system is employed. At reflux, this system fully solvates the hydrophobic ketone; upon cooling, the aqueous component forces the oxime to crystallize quantitatively. This eliminates the need for liquid-liquid extractions, drastically reducing the process E-factor.

Step 2: Beckmann Rearrangement Causality The Beckmann rearrangement is an acid-catalyzed isomerization of an oxime into a lactam[2]. Historically, Polyphosphoric Acid (PPA) was the reagent of choice. However, PPA exhibits glass-like viscosity at room temperature, causing catastrophic heat-transfer failures, localized hot spots, and charring in >10 L Stirred-Tank Reactors (STRs).

To resolve this, our protocol utilizes Eaton’s Reagent (7.7 wt% P2​O5​ in methanesulfonic acid). Eaton's reagent acts as a low-viscosity Newtonian fluid that provides the requisite dehydrating power ( P2​O5​ ) to form the intermediate nitrilium ion, while the methanesulfonic acid acts as a highly mobile proton source[3].

Stereoelectronic Control: The Beckmann rearrangement is strictly stereospecific; the carbon substituent anti (trans) to the leaving hydroxyl group migrates. Due to the steric clash between the oxime hydroxyl and the peri-hydrogen (C8-H) of the aromatic ring, the (E) -oxime isomer is overwhelmingly favored. Consequently, the aryl-alkyl C-C bond migrates, selectively yielding the 1-benzazepin-2-one regioisomer rather than the 2-benzazepin-1-one[1].

Reaction Pathway Visualization

G N1 7-Fluoro-1-tetralone (Ketone) N2 NH2OH·HCl, NaOAc EtOH/H2O, 80°C N1->N2 N3 7-Fluoro-1-tetralone oxime (Intermediate) N2->N3 N4 Eaton's Reagent 60°C, 3h N3->N4 N5 7-Fluoro-1,5-dihydro- 1-benzazepin-2-one N4->N5

Figure 1: Synthetic workflow for the scale-up of 7-fluoro-1,5-dihydro-1-benzazepin-2-one.

Quantitative Data: Promoter Optimization

Prior to pilot-scale execution, various acidic promoters were evaluated to maximize the yield and regioselectivity of the 7-membered lactam. Eaton's reagent demonstrated superior scalability and safety profiles.

Promoter SystemTemp (°C)Time (h)Yield (%)Regioselectivity(1-benzazepin : 2-benzazepin)Scalability & Rheology Notes
Polyphosphoric Acid (PPA) 120465%90:10Poor: Extreme viscosity; severe heat transfer issues in STRs.
PCl5​ / Diethyl Ether 0–201272%85:15Moderate: Hazardous reagents; complex byproduct quenching.
Cyanuric Chloride / DMF 80655%80:20Moderate: Sluggish conversion; difficult downstream purification.
Eaton's Reagent 60384% >95:5 Excellent: Fluid medium; isothermal control; simple aqueous quench.

Detailed Experimental Protocols (10 kg Scale)

Protocol A: Synthesis of 7-Fluoro-1-tetralone oxime

This step establishes the stereocenter orientation necessary for the subsequent ring expansion.

  • Reactor Charging: To a 100 L glass-lined STR, charge 50 L of absolute Ethanol and 10 L of Deionized (DI) Water.

  • Reagent Addition: Add 10.0 kg (60.9 mol) of 7-fluoro-1-tetralone, followed by 10.0 kg (121.8 mol, 2.0 eq) of Sodium Acetate ( NaOAc ). Stir at 150 RPM until a uniform suspension forms.

  • Nucleophile Introduction: Portion-wise, add 5.08 kg (73.1 mol, 1.2 eq) of Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) over 30 minutes.

  • Thermal Activation: Ramp the internal temperature to 78°C (reflux) and maintain for 4 hours.

  • Self-Validating IPC: Withdraw a 0.5 mL aliquot, dilute with 2 mL Acetonitrile, and analyze via HPLC (UV 254 nm). The reaction is complete when the ketone peak (RT = 6.1 min) is <1.0% relative to the oxime peak (RT = 4.8 min).

  • Crystallization & Isolation: Cool the reactor linearly to 5°C over 3 hours. The oxime will precipitate as a dense white crystalline solid. Filter via a Nutsche filter, wash the cake with 20 L of cold DI water to remove inorganic salts, and dry under vacuum at 45°C to a constant weight.

    • Expected Yield: ~10.3 kg (94%).

Protocol B: Beckmann Rearrangement to 7-Fluoro-1,5-dihydro-1-benzazepin-2-one

Caution: Eaton's reagent is highly corrosive. Ensure the STR is thoroughly dried (Moisture <0.05%) prior to execution.

  • Catalyst Charging: Charge 50 L of Eaton’s Reagent (7.7 wt% P2​O5​ in CH3​SO3​H ) to a dry 100 L glass-lined STR. Chill the jacket to 10°C.

  • Substrate Addition: Slowly charge 10.0 kg (55.8 mol) of 7-fluoro-1-tetralone oxime in 1 kg increments over 2 hours.

    • Causality Note: The dissolution of the oxime in methanesulfonic acid is highly exothermic. Maintaining the internal temperature <25°C during addition prevents premature, uncontrolled rearrangement and thermal degradation.

  • Rearrangement: Once addition is complete, ramp the internal temperature to 60°C and stir for 3 hours.

  • Self-Validating IPC: Withdraw a 0.5 mL aliquot, quench in 2 mL ice water, extract with 1 mL Ethyl Acetate, and analyze the organic layer via HPLC. Proceed when oxime consumption is >99.0%.

  • Quenching: Transfer the active reaction mixture via a PTFE-lined transfer pipe into a secondary 300 L reactor containing 150 L of vigorously stirred ice water (0–5°C). The target lactam will immediately precipitate as an off-white solid.

  • Neutralization & Isolation: Filter the suspension. Reslurry the wet cake in 50 L of saturated aqueous NaHCO3​ for 1 hour to neutralize residual methanesulfonic acid. Filter, wash with 30 L DI water, and recrystallize from Ethyl Acetate/Heptane (1:2). Dry under vacuum at 50°C.

    • Expected Yield: ~8.0 kg (80% theoretical).

Quality Control & Analytical Validation

To ensure the integrity of the API intermediate, the isolated batch must pass the following release specifications:

  • HPLC Purity: >99.0% (a/a) at 254 nm.

  • Karl Fischer Titration: <0.5% w/w moisture.

  • 1 H NMR (400 MHz, DMSO- d6​ ): Conclusive structural validation is achieved by observing the characteristic downfield lactam proton. A broad singlet at δ ~9.8 ppm confirms the presence of the -NH-C(=O)- moiety, while the absence of an oxime -OH peak at δ ~11.2 ppm confirms complete conversion.

References

  • Synthesis and Biological Evaluation of Benzazepine Oxazolidinone Antibacterials. ResearchGate.[2] URL:

  • An Expeditious Synthesis of 8-Methoxy-1-tetralone (Comprehensive Impact of Eaton's Reagent in Organic Synthesis). ResearchGate.[3] URL:

  • Targeting the Polyamine Transport System with Benzazepine- and Azepine-Polyamine Conjugates. Journal of Medicinal Chemistry - ACS Publications.[1] URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 7-Fluoro-1,5-dihydro-1-benzazepin-2-one

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with peak asymmetry when ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with peak asymmetry when analyzing benzazepinone derivatives.

Instead of generic advice, this guide deconstructs the exact physicochemical mechanics of 7-Fluoro-1,5-dihydro-1-benzazepin-2-one and provides self-validating protocols to restore peak symmetry and ensure quantitative reliability.

Mechanistic Causality: Why Does This Specific Compound Tail?

To fix a chromatographic issue, we must first understand the molecular interactions at play. 7-Fluoro-1,5-dihydro-1-benzazepin-2-one possesses two critical structural features that drive peak tailing in reversed-phase HPLC:

  • The Lactam Motif (Cyclic Amide): While the nitrogen lone pair is partially delocalized into the adjacent carbonyl, the lactam group still acts as a strong hydrogen-bond donor (via the -NH) and acceptor (via the C=O).

  • The Fluorine Atom: Positioned on the aromatic ring, this highly electronegative atom creates a strong localized dipole.

The Root Cause: In reversed-phase separations, analyte retention should ideally be driven purely by nonspecific hydrophobic interactions. However, peak tailing occurs when a secondary retention mechanism arises. For polar and hydrogen-bonding compounds like our benzazepinone, this secondary mechanism is almost always driven by interactions with ionized residual silanol groups (Si-O⁻) on the silica stationary phase 1. At a mobile phase pH above 3.0, these acidic silanols deprotonate, creating highly active sites that interact strongly with the lactam dipole, causing the analyte to "drag" or tail as it elutes 2.

Diagnostic Workflow

Before altering your chemistry, you must validate whether the tailing is chemical (silanol interactions) or physical (hardware/column bed deformation). Follow this self-validating diagnostic logic:

G A Observe Peak Tailing (As > 1.5) B Inject Neutral Marker (e.g., Toluene) A->B C Does Neutral Marker Tail? B->C D Hardware Issue: Check Frits & Dead Volume C->D Yes E Chemistry Issue: Silanol Interactions C->E No F Adjust Mobile Phase pH < 3.0 E->F G Use Polar-Embedded or Endcapped Column E->G

Diagnostic decision tree for isolating chemical vs. hardware causes of peak tailing.

Self-Validating Troubleshooting Protocols

Protocol A: Hardware Integrity Validation

If your peak asymmetry factor ( As​ ) is > 1.5, you must first rule out extra-column band broadening or a blocked inlet frit 3.

  • Step 1: Prepare a 10 µg/mL solution of a strictly neutral, non-hydrogen-bonding marker (e.g., Toluene or Uracil) in your initial mobile phase.

  • Step 2: Inject 5 µL of the neutral marker under your current method conditions.

  • Step 3: Calculate the As​ of the neutral marker.

    • Causality Check: If the neutral marker tails ( As​ > 1.2), the issue is a physical void in the column bed or a clogged frit. Reverse flush the column with 100% strong solvent (e.g., Acetonitrile) for 10 column volumes to clear the frit 4. If it persists, replace the column.

    • If the neutral marker is perfectly symmetrical ( As​ = 1.0), proceed to Protocol B.

Protocol B: Mobile Phase pH Suppression

If the neutral marker passes but your benzazepinone tails, the cause is secondary silanol interactions. We must chemically neutralize the silica surface.

  • Step 1: Modify your aqueous mobile phase (Mobile Phase A) to a pH of 2.5. Use 0.1% v/v Trifluoroacetic acid (TFA) or Formic Acid.

    • Causality Check: Free silanols have a pKa of ~3.5-4.5. Operating at pH 2.5 ensures full protonation (Si-OH), neutralizing their negative charge and eliminating the ion-exchange mechanism that traps the lactam dipole 5.

  • Step 2: Increase the buffer concentration to 20 mM (e.g., Ammonium Formate adjusted to pH 2.5). Higher ionic strength effectively masks any remaining trace active sites 5.

  • Step 3: Equilibrate the column with 15 column volumes of the new mobile phase and inject the sample.

Protocol C: Advanced Stationary Phase Shielding

If low pH is incompatible with your detector (e.g., negative mode LC-MS) or fails to completely resolve the tailing, you must change the column chemistry.

  • Step 1: Remove the standard C18 column.

  • Step 2: Install a Polar-Embedded C18 column (e.g., containing an internal amide, carbamate, or ether group) or a Highly Endcapped / Base-Deactivated C18 column 2.

    • Causality Check: Polar-embedded phases create a layer of water near the silica surface, providing an intrinsic electrostatic shield that physically blocks the benzazepinone from reaching the underlying silanols 6.

  • Step 3: Run a system suitability test to verify As​ < 1.2.

Quantitative Data: Impact of Chemistry on Peak Asymmetry

The table below summarizes expected Peak Asymmetry ( As​ ) values for 7-Fluoro-1,5-dihydro-1-benzazepin-2-one based on different experimental configurations, demonstrating the necessity of proper column and pH selection.

Column Chemistry TypeMobile Phase pHBuffer StrengthExpected Asymmetry ( As​ )Diagnostic Result
Standard C18 (Unendcapped)6.55 mM2.1 - 2.8Severe Tailing (Fail)
Standard C18 (Unendcapped)2.520 mM1.4 - 1.6Marginal / Acceptable
Fully Endcapped C186.510 mM1.3 - 1.5Acceptable
Fully Endcapped C182.520 mM1.0 - 1.1Optimal (Pass)
Polar-Embedded C186.510 mM1.0 - 1.2Optimal (Pass)

Frequently Asked Questions (FAQs)

Q: My benzazepinone peak shape was perfect last week, but now it is tailing severely. What changed? A: If the method was previously rugged, the sudden onset of tailing usually indicates the loss of endcapping groups from the stationary phase due to hydrolysis (especially if you operate at pH < 2 or > 8), which exposes fresh, highly active silanol groups 3. It can also indicate the accumulation of sample matrix on the column frit 4. Run Protocol A to differentiate.

Q: Can I use a sacrificial base like Triethylamine (TEA) to fix the tailing instead of changing the pH? A: Yes, but it is considered a legacy approach. Adding a sterically small base like TEA (0.05 M) to the mobile phase allows the TEA to competitively bind to the active surface silanols, preventing your analyte from interacting 5. However, TEA is difficult to wash out of the system and severely suppresses ionization in LC-MS. Upgrading to a modern, highly deactivated column is the scientifically superior choice.

Q: Does the fluorine atom at position 7 contribute to the tailing, or is it just the lactam? A: While the lactam nitrogen and carbonyl are the primary hydrogen-bonding culprits, the highly electronegative fluorine atom creates a strong localized dipole moment. This dipole can participate in secondary dipole-dipole interactions with trace metal impurities (like iron or aluminum) embedded within the silica matrix 6. Using high-purity Type-B silica columns minimizes this risk.

Q: I am injecting a high concentration of the compound. Could this cause tailing? A: Yes. Mass overloading saturates the primary hydrophobic retention sites, forcing the excess analyte molecules to interact with secondary active sites or elute faster, which can manifest as either fronting or tailing. Try diluting your sample by 10x and reinjecting. If the peak shape improves, your previous injection was overloaded.

References

  • Peak Tailing in HPLC Element Lab Solutions[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Troubleshooting Peak Shape Problems in HPLC Waters Corporation [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Chromatography Online[Link]

  • Troubleshooting HPLC - Tailing Peaks Restek Resource Hub[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex[Link]

Sources

Reference Data & Comparative Studies

Validation

Reference Standards for 7-Fluoro-1,5-dihydro-1-benzazepin-2-one Spectroscopic Validation: A Comparative Guide

Executive Summary The 1,5-dihydro-1-benzazepin-2-one scaffold is a privileged motif in medicinal chemistry, frequently serving as the structural core for central nervous system (CNS) agents, kinase inhibitors, and G-prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,5-dihydro-1-benzazepin-2-one scaffold is a privileged motif in medicinal chemistry, frequently serving as the structural core for central nervous system (CNS) agents, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands [1]. The strategic introduction of a fluorine atom at the 7-position (7-Fluoro-1,5-dihydro-1-benzazepin-2-one) profoundly alters the molecule's physicochemical properties, enhancing metabolic stability against cytochrome P450 oxidation, modulating lipophilicity, and increasing target binding affinity [2].

Because of the extreme sensitivity of fluorinated compounds to their chemical environment, rigorous spectroscopic validation of this intermediate is non-negotiable. This guide objectively compares the performance of Certified Reference Materials (CRMs) against in-house synthesized and commercial-grade standards, providing a self-validating experimental framework for absolute quantitation and structural fingerprinting.

Comparative Analysis: Material Grades

When validating the spectroscopic profile of 7-Fluoro-1,5-dihydro-1-benzazepin-2-one, the choice of reference standard dictates the reliability of downstream analytical models. A comparison of standard grades reveals significant divergences in quantitative accuracy and baseline noise.

Table 1: Performance Comparison of Reference Standard Grades
ParameterHigh-Purity CRM (Product)In-House Synthesized StandardCommercial Grade
Absolute Purity >99.5% (qNMR verified)Variable (90-98%)≥95.0% (HPLC area %)
Traceability NIST/SI-traceableNone (Relative to self)Lot-specific (Often non-SI)
Isotopic Purity (if labeled) >99% isotopic enrichmentProne to isotopic scramblingN/A
Spectroscopic Baseline Flat; devoid of aliphatic impuritiesResidual solvent/catalyst peaksMinor regioisomer contamination
Moisture Content <0.1% (Karl Fischer)Highly variable (Hygroscopic)<1.0%
Validation Suitability Absolute Quantitation (qNMR)Early-stage screeningRoutine qualitative TLC/HPLC

Causality Insight: Commercial grades often rely on chromatographic area percent (HPLC-UV) for purity assignment. However, this method assumes all impurities share the same extinction coefficient as the analyte—a flawed assumption for fluorinated benzazepines where regioisomeric impurities (e.g., 8-fluoro or 6-fluoro isomers) may exhibit drastically different UV absorbances. CRMs utilize quantitative Nuclear Magnetic Resonance (qNMR), which measures the fundamental proportionality between signal intensity and the number of resonant nuclei, ensuring absolute mass balance[3].

Mechanistic Causality in Spectroscopic Validation

To construct a robust validation profile, we must employ orthogonal spectroscopic techniques. The workflow relies on the synergistic combination of ^1^H/^19^F-qNMR, LC-HRMS, and FT-IR.

Workflow Start 7-Fluoro-1,5-dihydro- 1-benzazepin-2-one Sample qNMR 1H & 19F qNMR (Absolute Purity) Start->qNMR LCMS LC-HRMS (Impurity Profiling) Start->LCMS FTIR FT-IR Spectroscopy (Functional Groups) Start->FTIR Cert Certified Reference Material (CRM) qNMR->Cert LCMS->Cert FTIR->Cert

Caption: Orthogonal multi-modal spectroscopic validation workflow for CRM certification.

The "Why" Behind the Modalities:
  • ^19^F-NMR: Fluorine has a 100% natural isotopic abundance and a high gyromagnetic ratio, making it nearly as sensitive as ^1^H. Because the ^19^F chemical shift range spans over 300 ppm, it is exquisitely sensitive to the local electronic environment, allowing immediate detection of regioisomeric impurities (e.g., distinguishing 7-fluoro from 8-fluoro derivatives) [2].

  • FT-IR: The seven-membered lactam ring (azepin-2-one) exhibits a highly characteristic amide I carbonyl stretch (C=O). The introduction of the strongly electron-withdrawing fluorine atom at the 7-position alters the dipole moment of the aromatic ring, subtly shifting the lactam C=O frequency via long-range inductive effects.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating internal standards and relaxation delay checks, the methods inherently flag operator or instrumental errors.

Protocol 1: Absolute Purity Determination via ^1^H-qNMR

This method determines the absolute mass fraction of 7-Fluoro-1,5-dihydro-1-benzazepin-2-one without requiring a structurally identical reference standard [4].

Step-by-Step Methodology:

  • Internal Standard Selection: Select a NIST-traceable internal standard (IS) that does not overlap with the analyte signals. Maleic acid (singlet at ~6.26 ppm in DMSO-d6) is ideal, as the benzazepinone aromatic protons resonate between 7.0–7.6 ppm, and the aliphatic protons (at C-3, C-4, C-5) resonate between 2.0–3.5 ppm.

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~15 mg of the 7-Fluoro-1,5-dihydro-1-benzazepin-2-one sample and ~5 mg of the Maleic acid IS into a clean glass vial.

  • Dissolution: Dissolve the mixture in 0.7 mL of high-purity DMSO-d6 (100.0 atom % D). Vortex for 60 seconds to ensure complete homogenization. Transfer to a 5 mm precision NMR tube.

  • T1 Relaxation Assessment: Conduct an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the slowest-relaxing proton of interest.

    • Causality Check: To ensure complete magnetization recovery and prevent integration bias, the relaxation delay (D1) must be set to ≥5×T1​ (typically 30–45 seconds).

  • Acquisition: Acquire the ^1^H-NMR spectrum using a 90° excitation pulse (zg30 or zg pulse program), 64 scans, and a spectral width of 20 ppm.

  • Data Processing & Quantitation: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (2H) and a distinct, isolated proton of the analyte (e.g., the aromatic proton at C-6 or C-8). Calculate purity using the standard qNMR mass balance equation.

Protocol 2: Structural Fingerprinting via FT-IR (ATR)
  • Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm^-1^ resolution).

  • Sample Application: Place 2–3 mg of the solid standard directly onto the crystal. Apply consistent pressure using the ATR anvil.

    • Causality Check: Ensure the pressure applicator clicks or reaches the designated torque. Inconsistent pressure alters the effective path length, distorting relative peak intensities.

  • Acquisition: Collect 32 scans from 4000 to 400 cm^-1^.

  • Validation Criteria: Confirm the presence of the secondary amide N-H stretch (~3200 cm^-1^), the lactam C=O stretch (~1670 cm^-1^), and the strong C-F stretching vibration (1250–1100 cm^-1^).

Expected Spectroscopic Data & Logical Relationships

The substitution of fluorine onto the benzazepinone core induces complex spin-spin coupling ( J -coupling) and chemical shift perturbations.

Table 2: Expected Spectroscopic Assignments
ModalitySignal / ShiftAssignment / MultiplicityMechanistic Rationale
^1^H-NMR ~7.10 ppmC-8 Proton (dd, 3JH−F​ , 3JH−H​ )Split by ortho-fluorine and ortho-proton.
^1^H-NMR ~7.25 ppmC-6 Proton (dd, 3JH−F​ , 4JH−H​ )Shielded by +R resonance effect of Fluorine.
^19^F-NMR ~ -115.0 ppm7-Fluoro (m)Highly characteristic shift for aryl fluorides.
^13^C-NMR ~159.0 ppmC-7 Carbon (d, 1JC−F​≈240 Hz)Massive deshielding via -I inductive effect; strong primary coupling.
FT-IR ~1675 cm^-1^Lactam C=O stretchConjugated seven-membered ring amide.
FT-IR ~1210 cm^-1^C-F stretchStrong dipole moment change during vibration.
Logical Relationship of Fluorine-Induced Shifts

FluorineEffects F_Atom 7-Fluoro Substitution Inductive Inductive Electron Withdrawal (-I) F_Atom->Inductive Resonance Resonance Donation (+R) F_Atom->Resonance Coupling Spin-Spin Coupling (J-coupling) F_Atom->Coupling Shift_C7 13C Deshielding at C-7 (+20 ppm) Inductive->Shift_C7 Shift_Ortho 1H/13C Shielding at C-6, C-8 Resonance->Shift_Ortho Splitting Multiplet Splitting (1J, 2J, 3J C-F) Coupling->Splitting

Caption: Electronic and magnetic effects of 7-fluoro substitution on the benzazepinone NMR profile.

Conclusion

The spectroscopic validation of 7-Fluoro-1,5-dihydro-1-benzazepin-2-one requires an uncompromising approach to analytical rigor. While commercial and in-house grades may suffice for preliminary synthetic screening, the development of quantitative assays, metabolic stability profiling, and regulatory submissions demands the use of high-purity Certified Reference Materials. By employing self-validating qNMR protocols and understanding the fundamental causality behind fluorine's electronic effects, researchers can ensure their analytical frameworks are built on absolute, SI-traceable truths.

References

  • National Center for Biotechnology Information. "1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one". PubChem Compound Summary for CID 248580. Available at: [Link] [1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry". Chemical Society Reviews, 2008. Available at: [Link] [2]

  • Yamazaki, T., et al. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation". Molecules, 2021. Available at: [Link] [3]

  • Malz, F., & Jancke, H. "Validation of quantitative NMR". Journal of Pharmaceutical and Biomedical Analysis, 2005. Available at: [Link]

Comparative

High-Resolution Mass Spectrometry Fragmentation Pattern Comparison: 7-Fluoro-1,5-dihydro-1-benzazepin-2-one vs. Alternative Scaffolds

Introduction The benzazepinone scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and central nerv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The benzazepinone scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and central nervous system (CNS) therapeutics[1]. Within this class, 7-Fluoro-1,5-dihydro-1-benzazepin-2-one is of particular interest. The introduction of a fluorine atom at the 7-position significantly alters the molecule's lipophilicity and metabolic stability.

For drug development professionals and bioanalytical scientists, distinguishing this fluorinated derivative from non-fluorinated or differently halogenated analogs during pharmacokinetic profiling or impurity analysis is critical. This guide provides an in-depth comparison of the High-Resolution Tandem Mass Spectrometry (HRMS/MS) fragmentation patterns of 7-Fluoro-1,5-dihydro-1-benzazepin-2-one against its structural alternatives, grounded in mechanistic causality and field-proven analytical protocols.

The Causality of Benzazepinone Fragmentation

To accurately interpret mass spectra, one must understand the thermodynamic and kinetic driving forces behind the fragmentation of the 1,5-dihydro-1-benzazepin-2-one core.

Primary Cleavage: Lactam Extrusion

The 7-membered lactam ring is the most sterically strained and chemically labile portion of the molecule. Upon protonation in the electrospray ionization (ESI) source—typically occurring at the amide oxygen or nitrogen—Collision-Induced Dissociation (CID) triggers the cleavage of the N1–C2 and C2–C3 bonds. This results in the neutral loss of carbon monoxide (CO, -27.9949 Da). The causality here is thermodynamic: the expulsion of CO relieves the 7-membered ring strain and drives a ring contraction, forming a highly conjugated, stable 6-membered quinolinium-like cation[2, 3].

Secondary Cleavage: Ring Contraction

Following the loss of CO, the resulting intermediate requires higher collision energies to fragment further. The dominant secondary pathway is the loss of hydrogen cyanide (HCN, -27.0109 Da), which breaks the newly formed nitrogen-containing ring to yield a substituted phenyl cation[2].

The Fluorine Effect

The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol). Unlike chlorinated or brominated analogs, which may undergo homolytic cleavage to lose a halogen radical or eliminate HX during CID, the fluorine atom remains rigidly attached to the aromatic ring throughout both primary and secondary fragmentation events. This creates a persistent +18 Da mass shift across all aromatic fragment ions compared to the non-fluorinated base analog.

Pathway M [M+H]⁺ m/z 178.0663 C₁₀H₉FNO⁺ M_CO [M+H - CO]⁺ m/z 150.0714 C₉H₉FN⁺ M->M_CO - CO (27.9949 Da) CE: 15-25 eV M_CO_HCN [M+H - CO - HCN]⁺ m/z 123.0605 C₈H₈F⁺ M_CO->M_CO_HCN - HCN (27.0109 Da) CE: 30-45 eV

Figure 1: Primary CID fragmentation pathway of 7-Fluoro-1,5-dihydro-1-benzazepin-2-one.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-HRMS/MS protocol is designed as a self-validating system . Each step includes a built-in validation checkpoint so researchers can confirm the integrity of their data in real-time.

Step 1: Sample Preparation
  • Action: Dilute the analyte to 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the formation of the [M+H]⁺ precursor ion necessary for ESI+ analysis.

  • Validation Checkpoint: Perform a full-scan MS1. The base peak must be the [M+H]⁺ ion. If sodium adducts ([M+Na]⁺) dominate, the formic acid concentration is insufficient, or glassware contamination is present.

Step 2: Chromatographic Separation (UHPLC)
  • Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: Resolves the target compound from isobaric impurities or matrix interferences that could convolute the MS/MS spectra.

  • Validation Checkpoint: The target peak should exhibit a Gaussian shape with a tailing factor between 0.9 and 1.2.

Step 3: HRMS/MS Acquisition via CID
  • Action: Operate the Q-TOF or Orbitrap mass spectrometer in positive ESI mode (Capillary Voltage: 3.5 kV, Source Temp: 300°C). Utilize Argon or Nitrogen as the collision gas. Program a stepped Collision Energy (CE) ramp of 15, 30, and 45 eV.

  • Causality: A low CE (15 eV) is required to capture the fragile initial loss of CO. A high CE (45 eV) is necessary to shatter the highly stable quinolinium intermediate. Ramping ensures all diagnostic fragments are captured in a single composite spectrum[4].

  • Validation Checkpoint: The resulting MS/MS spectrum must show both the precursor ion (indicating survival at low CE) and the low-mass phenyl cations (indicating sufficient energy deposition at high CE). Mass accuracy for all fragments must be < 5 ppm.

Workflow Prep 1. Sample Prep 0.1% FA in MeOH/H₂O LC 2. UHPLC Separation C18 Column, Gradient Elution Prep->LC ESI 3. ESI+ Ionization Capillary: 3.5 kV, Temp: 300°C LC->ESI CID 4. CID Activation Argon Gas, CE Ramping (15-45 eV) ESI->CID Data 5. HRMS Data Analysis Mass Accuracy < 5 ppm CID->Data

Figure 2: Self-validating LC-HRMS/MS workflow for benzazepinone structural elucidation.

Comparative Fragmentation Analysis

To objectively evaluate the analytical signature of 7-Fluoro-1,5-dihydro-1-benzazepin-2-one, we must compare it against its non-halogenated (Hydrogen) and heavily halogenated (Chlorine) alternatives.

The table below summarizes the exact masses (calculated to four decimal places) of the precursor and primary diagnostic product ions.

Table 1: HRMS/MS Exact Mass Comparison of Benzazepinone Analogs
CompoundPrecursor Ion [M+H]⁺ (m/z)Fragment 1: -CO (m/z)Fragment 2: -CO-HCN (m/z)Diagnostic Isotope Pattern
1,5-dihydro-1-benzazepin-2-one (Base Analog)160.0757132.0808105.0699Monoisotopic
7-Fluoro-1,5-dihydro-1-benzazepin-2-one 178.0663150.0714123.0605Monoisotopic
7-Chloro-1,5-dihydro-1-benzazepin-2-one 194.0367166.0418139.03093:1 (³⁵Cl / ³⁷Cl)
Key Comparative Insights:
  • Mass Shift Tracking: The exact mass difference between the base analog and the 7-Fluoro analog is exactly +17.9906 Da for every fragment. Because the fluorine atom does not detach during CID, tracking this exact mass shift across the entire MS/MS spectrum confirms that the modification is localized on the aromatic ring, not the labile lactam ring.

  • Isotopic Signatures: While both the base analog and the 7-Fluoro analog are monoisotopic (Fluorine exists naturally as 100% ¹⁹F), the 7-Chloro analog presents a distinct 3:1 isotopic doublet (separated by ~2 Da) due to the natural abundance of ³⁵Cl and ³⁷Cl. If an MS1 spectrum shows this 3:1 ratio, the compound is definitively chlorinated, not fluorinated.

  • Fragment Stability: The 7-Chloro analog may exhibit a minor tertiary fragmentation pathway involving the loss of HCl (-36 Da), a pathway entirely absent in the 7-Fluoro analog due to the superior thermodynamic stability of the C-F bond.

References

  • Rida, M., et al. "Gas-phase fragmentation study of two 1,5-benzodiazepin-2-one derivatives using electrospray ionization tandem mass spectrometry." Moroccan Journal of Heterocyclic Chemistry, Vol. 19, No. 1, 2020. URL:[Link]

  • Prasain, J. "Ion fragmentation of small molecules in mass spectrometry." University of Alabama at Birmingham (UAB), 2009. URL:[Link]

  • Suzuki, O., et al. "Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines." Zeitschrift für Rechtsmedizin, 1987. URL:[Link]

Safety & Regulatory Compliance

Safety

7-Fluoro-1,5-dihydro-1-benzazepin-2-one proper disposal procedures

Operational Guide: Laboratory Safety and Disposal Protocols for 7-Fluoro-1,5-dihydro-1-benzazepin-2-one Introduction and Operational Context 7-Fluoro-1,5-dihydro-1-benzazepin-2-one is a fluorinated derivative of the benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Laboratory Safety and Disposal Protocols for 7-Fluoro-1,5-dihydro-1-benzazepin-2-one

Introduction and Operational Context

7-Fluoro-1,5-dihydro-1-benzazepin-2-one is a fluorinated derivative of the benzazepinone scaffold. Compounds containing this core are frequently utilized in medicinal chemistry as privileged scaffolds for developing agents that target the central nervous system (CNS), including various G-protein coupled receptors (GPCRs)[1].

Due to the presence of a stable carbon-fluorine bond, the disposal and lifecycle management of this compound require specific Environmental Health and Safety (EHS) protocols. Improper disposal of halogenated organics can lead to severe ecological contamination and the potential formation of toxic byproducts (such as dioxins or fluorinated environmental pollutants) if incinerated at incorrect temperatures. This guide outlines the self-validating, professional protocols required for the safe handling and disposal of this material in a legitimate research setting.

Hazard Profiling and Causality-Driven PPE

While the specific toxicological profile of the 7-fluoro derivative may be under investigation, standard laboratory safety dictates treating novel or intermediate benzazepin-2-one derivatives as hazardous. Based on structurally analogous benzazepinones, these compounds typically present risks of skin irritation, serious eye irritation, and respiratory tract irritation (GHS Hazard Statements H315, H319, H335)[2].

To establish a self-validating safety system, Personal Protective Equipment (PPE) must be selected based on the physical state of the chemical and its exposure routes:

  • Respiratory Protection: Handle all dry powders within a certified chemical fume hood. Causality: Benzazepinone derivatives can form fine dusts; local exhaust ventilation prevents inhalation of aerosolized particles[3].

  • Dermal Barrier: Wear impermeable nitrile gloves and a standard laboratory coat. Causality: Nitrile provides a robust barrier against both the solid powder and the organic solvents typically used to dissolve it, preventing transdermal absorption[4].

  • Ocular Protection: Tightly fitting safety goggles with side shields. Causality: Prevents ocular exposure to dust or accidental solvent splashes during transfer[4].

Waste Categorization and Segregation Data

Proper disposal begins at the point of generation. Under no circumstances should researchers attempt to chemically neutralize, degrade, or treat this compound using improvised methods. All material must be collected and transferred to a licensed professional waste disposal service[5].

Table 1: Waste Stream Categorization for 7-Fluoro-1,5-dihydro-1-benzazepin-2-one

Waste TypeDescriptionDesignated Waste StreamCausality / Rationale
Solid Waste Unused powder, contaminated weigh boats, spatulas, and filter papers.Hazardous Solid Waste Must be kept dry and contained to prevent aerosolization. Dispose of as unused product[5].
Liquid Waste Compound dissolved in solvents (e.g., DMSO, Methanol, Dichloromethane).Halogenated Organic Waste The presence of the fluorine atom mandates segregation from non-halogenated waste to ensure proper high-temperature EHS incineration.
Aqueous Waste Washings from glassware containing trace amounts of the compound.Aqueous Hazardous Waste Do not let the product enter standard drains or sanitary sewer systems[6].

Step-by-Step Disposal and Spill Response Protocols

Routine Disposal Protocol:

  • Segregation: Immediately separate liquid waste containing 7-Fluoro-1,5-dihydro-1-benzazepin-2-one into a designated "Halogenated Organic Waste" carboy. Never mix with non-halogenated solvents, as this complicates EHS processing and increases disposal risks.

  • Containment: Use EHS-approved, chemically compatible containers (typically High-Density Polyethylene (HDPE) or glass). Ensure containers are tightly closed when not actively receiving waste[6].

  • Labeling: Affix a standardized hazardous waste label detailing the exact contents (e.g., "Halogenated Waste: Contains 7-Fluoro-1,5-dihydro-1-benzazepin-2-one and [Solvent Name]").

  • Institutional Transfer: Once the container reaches 80% capacity, initiate a transfer request with your institution's EHS department or a licensed professional waste disposal facility[5].

Accidental Release (Spill) Protocol:

  • Evacuation & Ventilation: If a significant amount of powder is spilled outside a fume hood, evacuate personnel from the immediate area and ensure adequate room ventilation[5].

  • Solid Spill Containment: Do not dry sweep, as this creates hazardous aerosols. Carefully cover the spillage with a damp paper towel or use a HEPA-filtered vacuum designed for hazardous chemicals. Sweep up the material and place it in an appropriate solid hazardous waste container[3].

  • Liquid Spill Containment: Cover the spill with a suitable inert absorbent material (e.g., vermiculite or sand). Once absorbed, use a non-sparking tool to transfer the material into a hazardous waste container[3]. Wash the contaminated surface thoroughly with soap and water[2].

Disposal Workflow Visualization

G Start Waste Generation: 7-Fluoro-1,5-dihydro- 1-benzazepin-2-one Decision State of Waste? Start->Decision Solid Solid Waste (Powder, Consumables) Decision->Solid Dry / Solid Liquid Liquid Waste (Solvent Mixtures) Decision->Liquid Dissolved SolidBin Hazardous Solid Waste Bin Solid->SolidBin Halo Halogenated Organic Waste Stream Liquid->Halo Contains Fluorine EHS EHS Professional Collection & Disposal Halo->EHS SolidBin->EHS

Workflow for the segregation and professional EHS disposal of fluorinated benzazepinone waste.

Sources

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